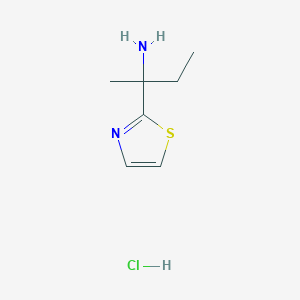

2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride

Description

Properties

IUPAC Name |

2-(1,3-thiazol-2-yl)butan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S.ClH/c1-3-7(2,8)6-9-4-5-10-6;/h4-5H,3,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRPEYLWMZWEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=NC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Preparation Methods

The preparation of 2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride involves multi-step organic synthesis, primarily centered around the formation of the thiazole ring and subsequent functionalization to introduce the butan-2-amine side chain. Below are detailed synthetic strategies from recent literature and patents.

Method 1: Hantzsch Thiazole Synthesis from Thioureido Acids and α-Haloketones

- Starting Materials: Thioureido acid derivatives and α-haloketones (e.g., chloroacetaldehyde or chloroacetone).

- Reaction Conditions: Typically performed in aqueous or mixed solvent systems at room temperature or mild heating.

- Key Steps:

- Thioureido acid reacts with monochloroacetic acid or chloroacetone to form the thiazole ring via cyclization.

- Reaction times vary from 24 hours at room temperature to shorter times at elevated temperatures.

- Yields and Purity: High yields are reported when the reaction is conducted in water rather than organic solvents like acetone, with fewer impurities formed under mild conditions.

- Example: 2-Amino-1,3-thiazole derivatives were synthesized by reacting thioureido acid with chloroacetaldehyde in aqueous potassium carbonate, followed by acidification to pH 6. The formation of the thiazole ring was confirmed by NMR spectroscopy.

Method 2: Boc-Glycine Ethyl Ester Route via Lawesson Reagent and Ring Closure

- Starting Material: Boc-glycine ethyl ester.

- Key Reagents: Lawesson reagent (or alternatives like Davy reagent, Belleau reagent) for sulfurization, bromoacetaldehyde for ring closure.

- Reaction Sequence:

- Ammonification of Boc-glycine ethyl ester to Boc-G-NH2.

- Sulfurization to Boc-amido sulfamide intermediate.

- Ring closure with bromoacetaldehyde to form 2-N-Boc-amine methyl-thiazole.

- Boc deprotection in hydrochloric acid-methanol to yield the target hydrochloride salt.

- Reaction Conditions: Mild temperatures ranging from room temperature to 120 °C depending on the step; solvents include tetrahydrofuran, methanol, ethanol, and dioxane.

- Advantages:

- Uses inexpensive and readily available raw materials.

- High purity products without need for chromatographic purification.

- Suitable for industrial-scale production due to mild conditions and simplified purification.

- Yields: Good to high yields reported, with reaction times from 2 to 24 hours depending on the step.

- Safety Notes: Avoids use of hazardous azide reagents and ultralow temperature conditions common in other methods.

Method 3: Sulfonylation and Alkylation of 2-Aminothiazole

- Starting Material: Commercially available 2-aminothiazole.

- Procedure:

- Sulfonylation of 2-aminothiazole with sulfonyl chlorides in aqueous sodium acetate at elevated temperatures (80-85 °C).

- Subsequent alkylation with appropriate alkylating agents to introduce the butan-2-amine side chain.

- Yields: High yields (up to 82%) reported for sulfonylated intermediates.

- Applications: This method is primarily used to prepare 2-aminothiazole sulfonamide derivatives but can be adapted for related amine functionalizations.

Method 4: Introduction of Trifluoromethyl Group and Amination

- Note: While this method specifically describes 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]butan-2-amine hydrochloride, it provides insights into functionalization strategies relevant to the preparation of thiazole amine hydrochlorides.

- Key Reagents: Trifluoromethyltrimethylsilane (TMSCF3) with fluoride source under high pressure and temperature in stainless steel autoclaves.

- Outcome: Efficient introduction of trifluoromethyl groups into thiazole precursors, followed by amination steps to yield the target amine hydrochloride salt.

- Handling: The compound is stable as a white to off-white powder under controlled humidity and temperature.

Summary Table of Preparation Methods

Research Findings and Analytical Confirmation

- NMR spectroscopy (¹H and ¹³C) is routinely used to confirm the formation of the thiazole ring and substitution patterns.

- The presence of characteristic singlets for CH2 groups and resonances for C=O and C=N groups confirm successful cyclization.

- Purity assessments indicate that mild reaction conditions reduce byproduct formation, enhancing yield and simplifying purification.

- Stability studies show that hydrochloride salts of these amines are stable under ambient conditions but require protection from moisture.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the C-2 position of the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Sodium hydride in DMF.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to bind to enzymes and receptors, modulating their activity. This compound may interact with enzymes involved in metabolic pathways, leading to various biological effects such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with 2-(1,3-thiazol-2-yl)butan-2-amine hydrochloride, differing in heterocyclic rings, substituents, or backbone chains:

Key Observations:

Thiazole-containing compounds (e.g., the target compound and 92932-33-7) retain sulfur’s electron-withdrawing effects, which may enhance stability in biological systems .

The acetamide linker in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide introduces a carbonyl group, enabling stronger hydrogen bonding (N–H⋯O and C=O⋯H interactions) compared to the amine hydrochloride’s ionic and N–H⋯Cl bonds .

Hydrogen Bonding and Crystal Packing :

- The target compound’s hydrochloride salt forms ionic lattices with N–H⋯Cl bonds, whereas neutral amides (e.g., the dichlorophenylacetamide) exhibit R₂²(8) dimerization motifs via N–H⋯N bonds .

- Benzoxazole derivatives may form weaker hydrogen bonds due to oxygen’s lower polarizability compared to sulfur or chloride .

Physicochemical and Functional Implications

- Solubility : The hydrochloride salt form of the target compound enhances water solubility compared to neutral analogues like the dichlorophenylacetamide .

- Bioactivity : Thiazole rings are associated with antimicrobial and antiviral properties, while benzoxazole derivatives often exhibit fluorescence and optoelectronic applications .

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to other thiazole amines, such as condensation of thiazole precursors with ketones or Grignard reagents, followed by HCl salt formation .

Commercial and Research Relevance

- Suppliers : The target compound is supplied by specialized manufacturers (e.g., American Elements) focusing on high-purity materials for pharmaceutical R&D .

- Applications : Structural analogues like the dichlorophenylacetamide are studied for their coordination chemistry (e.g., as ligands for metal complexes), whereas the target compound’s amine hydrochloride may serve as a precursor for drug candidates .

Biological Activity

2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride is a thiazole-derived compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its involvement in various biological activities. The presence of the amine functional group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against several bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism may involve the inhibition of key enzymes or disruption of cellular processes in bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of thiazole derivatives, including this compound, has been extensively studied. In vitro studies have demonstrated selective cytotoxicity against various cancer cell lines, particularly colorectal adenocarcinoma (Caco-2) cells. The compound's activity was assessed using the MTT assay, revealing a significant reduction in cell viability at higher concentrations .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | Concentration (µM) | Viability (%) | p-value |

|---|---|---|---|

| A549 | 100 | 78.5 | NS |

| Caco-2 | 100 | 39.8 | <0.001 |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.

- Cell Signaling Disruption : It can interfere with cellular signaling pathways that regulate growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole ring and the amine group can significantly influence biological activity. For instance, the introduction of electron-donating groups on the phenyl ring enhances anticancer activity by improving binding affinity to target proteins .

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 4 | Increased cytotoxicity |

| Halogen substitution on phenyl ring | Enhanced binding affinity |

| N,N-Dimethyl substitution | Altered selectivity for cancer cells |

Case Studies

Several studies have highlighted the potential of thiazole derivatives in clinical settings:

- Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound effectively reduced bacterial load in infected mice models.

- Cytotoxicity in Cancer Research : In a comparative study with cisplatin, thiazole derivatives were shown to possess comparable or superior anticancer effects against certain cell lines, indicating their potential as alternative therapeutic agents .

Q & A

Q. How can synthetic byproducts or degradation products be identified and characterized?

- Methodological Answer :

- LC-HRMS : Acquire high-resolution mass spectra to identify impurities via exact mass (<5 ppm error).

- Forced degradation : Expose the compound to heat, light, and oxidative conditions (H₂O₂).

- Isolation : Use preparative TLC or flash chromatography for structural elucidation of byproducts via 2D NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.